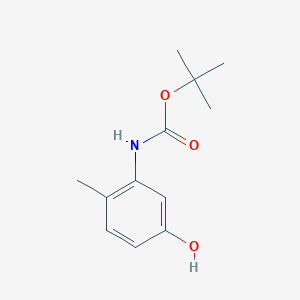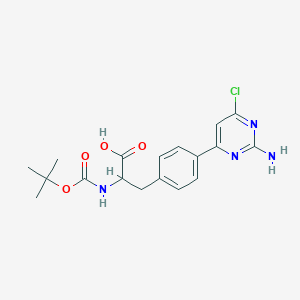![molecular formula C17H23BrN4O B8740185 4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol CAS No. 1013099-51-8](/img/structure/B8740185.png)
4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol is a complex organic compound with a unique structure that includes a brominated pyrimidine ring, a pyrrole moiety, and a cyclohexanol group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol typically involves multi-step organic reactions. The process begins with the bromination of a pyrimidine precursor, followed by the introduction of the pyrrole group through a substitution reaction. The final step involves the formation of the cyclohexanol moiety through a reduction reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the cyclohexanol group.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions typically require controlled conditions, including specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol involves its interaction with specific molecular targets. The brominated pyrimidine ring and pyrrole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclohexanol group may also play a role in the compound’s overall biological activity by affecting its solubility and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- cis-4-(5-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidin-4-ylamino)cyclohexanol
- cis-4-(5-Fluoro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidin-4-ylamino)cyclohexanol
Uniqueness
4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The specific arrangement of functional groups also contributes to its distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
1013099-51-8 |
|---|---|
Molekularformel |
C17H23BrN4O |
Molekulargewicht |
379.3 g/mol |
IUPAC-Name |
4-[[5-bromo-2-(2,5-dimethylpyrrol-1-yl)-6-methylpyrimidin-4-yl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C17H23BrN4O/c1-10-4-5-11(2)22(10)17-19-12(3)15(18)16(21-17)20-13-6-8-14(23)9-7-13/h4-5,13-14,23H,6-9H2,1-3H3,(H,19,20,21) |
InChI-Schlüssel |
ULYWRYMKLSKBHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=NC(=C(C(=N2)NC3CCC(CC3)O)Br)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Ethoxydibenzo[b,d]furan](/img/structure/B8740145.png)



![3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine](/img/structure/B8740188.png)

